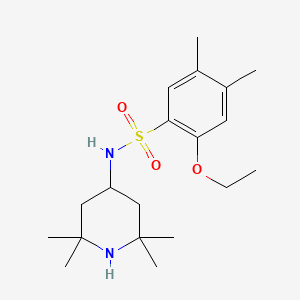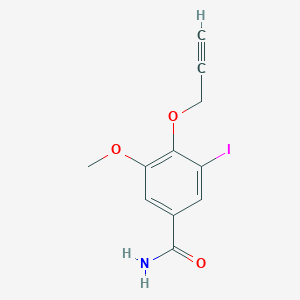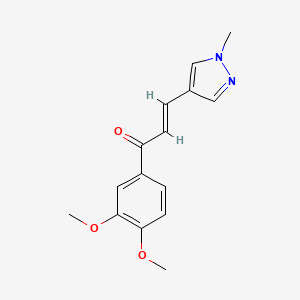![molecular formula C15H14F4N2O B5474390 6-fluoro-4-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5474390.png)
6-fluoro-4-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-fluoro-4-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also contains fluorine and trifluoromethyl groups, which can significantly alter the properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core and the introduction of the fluorine and trifluoromethyl groups. Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the fluorine and trifluoromethyl groups attached at specific positions on the ring. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the presence of the fluorine and trifluoromethyl groups. These groups are highly electronegative, which can affect the reactivity of the compound. For example, trifluoromethyl-substituted compounds are often strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine and trifluoromethyl groups. These groups can affect properties such as solubility, boiling point, and melting point .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(6-fluoro-4-methylquinolin-2-yl)-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O/c1-9-6-14(20-12-3-2-10(16)7-11(9)12)21-4-5-22-13(8-21)15(17,18)19/h2-3,6-7,13H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFONQSVHQUJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-isoxazolylmethyl)-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5474310.png)
![N-[3-({[4-(propan-2-yl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B5474326.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5474345.png)


![2,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5474365.png)
![4-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide](/img/structure/B5474369.png)
![4-[2-(2,5-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5474376.png)
![7-[4-(benzyloxy)phenyl]-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5474384.png)
amine hydrochloride](/img/structure/B5474392.png)
![methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5474414.png)

